Oryctalure: A Technical Guide to its Chemical Structure, Properties, and Application
Oryctalure: A Technical Guide to its Chemical Structure, Properties, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oryctalure, the aggregation pheromone of the coconut rhinoceros beetle (Oryctes rhinoceros), is a critical tool in the integrated pest management (IPM) of this significant agricultural pest.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and biological function of Oryctalure. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pest control strategies. This document details experimental protocols for the application and study of Oryctalure and illustrates key pathways and workflows through graphical representations.
Chemical Structure and Identification
Oryctalure is chemically identified as ethyl (RS)-4-methyloctanoate.[1] It is an ester derived from 4-methyloctanoic acid and ethanol (B145695).[1] The presence of a chiral center at the C4 position results in two enantiomers, (R)- and (S)-ethyl 4-methyloctanoate. However, field studies have shown that the racemic mixture is as attractive as the individual enantiomers to coconut rhinoceros beetles.
Table 1: Chemical Identifiers for Oryctalure
| Identifier | Value |
| IUPAC Name | ethyl (RS)-4-methyloctanoate[1] |
| CAS Name | ethyl-4-methyloctanoate[1] |
| CAS Number | 56196-53-3[1] |
| Molecular Formula | C₁₁H₂₂O₂[1] |
| Molecular Weight | 186.29 g/mol [1] |
| Canonical SMILES | CCCCC(C)CCC(=O)OCC[1] |
| InChI | InChI=1S/C11H22O2/c1-4-6-7-10(3)8-9-11(12)13-5-2/h10H,4-9H2,1-3H3[1] |
| InChIKey | GXARNRCIGKRBAP-UHFFFAOYSA-N[1] |
Physicochemical Properties
Oryctalure is a colorless liquid under standard conditions.[3] Its volatility is crucial for its function as a semiochemical, allowing it to disperse in the air and attract target insects.
Table 2: Physicochemical Properties of Oryctalure
| Property | Value | Source |
| Physical State | Colorless liquid | [3] |
| Boiling Point | 214 °C | [3] |
| Melting Point | Not available | |
| Flash Point | 82.9 °C | [3] |
| Density | Not available | |
| Solubility in Water | Not available | |
| Solubility in Organic Solvents | Not available |
Synthesis of Oryctalure
The commercial production of Oryctalure is primarily achieved through chemical synthesis. Several synthetic routes have been developed, with the most common being the esterification of 4-methyloctanoic acid with ethanol in the presence of an acid catalyst.[3] More complex, stereoselective syntheses have also been described to produce specific enantiomers for research purposes.
Table 3: Overview of Selected Synthesis Protocols for Oryctalure
| Synthesis Method | Key Reactants | Key Steps | Reference |
| Esterification | 4-methyloctanoic acid, Ethanol, Sulfuric acid (catalyst) | 1. Reaction of the carboxylic acid and alcohol in the presence of an acid catalyst. 2. Purification of the resulting ester by distillation or chromatography. | [3] |
| Malonic Ester Synthesis | 1-chloro-2-methylhexane (B8755003), Diethyl malonate | 1. Reaction of 1-chloro-2-methylhexane with diethyl malonate. 2. Krapcho decarboxylation of the resulting diethyl 2-methylhexylmalonate. | [4][5] |
| From Natural Citronellol (B86348) | Citronellol | 1. Conversion of citronellol to 2,6-dimethyl-2-decene. 2. Oxidation to 4-methyloctanoic acid. 3. Esterification with ethanol. | [6] |
| Grignard Coupling | 2-bromohexane, Ethyl acrylate | 1. Formation of a Grignard reagent from 2-bromohexane. 2. Conjugate addition to ethyl acrylate. | [6] |
Biological Activity and Mechanism of Action
Oryctalure functions as an aggregation pheromone, attracting both male and female coconut rhinoceros beetles to a specific location, which is crucial for mating and locating suitable breeding sites.[1][2] The detection of Oryctalure by the insect's olfactory system initiates a behavioral response, leading to attraction towards the pheromone source.
Olfactory Signaling Pathway
The perception of Oryctalure in Oryctes rhinoceros is mediated by specialized olfactory receptor neurons (ORNs) located in the insect's antennae. The current understanding of insect olfactory signal transduction suggests an ionotropic mechanism.
Pathway Description:
-
Binding to Odorant Binding Protein (OBP): Volatile Oryctalure molecules enter the sensillum lymph of the insect's antenna and bind to Odorant Binding Proteins (OBPs).[7]
-
Transport to Receptor: The OBP-Oryctalure complex transports the hydrophobic pheromone molecule to the dendritic membrane of an Olfactory Receptor Neuron (ORN).[7]
-
Receptor Activation: The complex interacts with a specific Odorant Receptor (OR) which is part of a heterodimeric complex with an obligate co-receptor (Orco).[8][9]
-
Ion Channel Gating: The binding of Oryctalure to the OR/Orco complex is believed to directly gate the opening of a non-selective cation channel, which is an integral part of the receptor complex itself.[9][10]
-
Neuron Depolarization: The influx of cations (e.g., Na⁺, K⁺, Ca²⁺) through the opened channel leads to the depolarization of the ORN membrane.[10]
-
Signal Transduction: This depolarization generates an action potential that is transmitted along the axon of the ORN to the antennal lobe of the insect's brain, ultimately leading to a behavioral response (attraction).[7]
Experimental Protocols
Synthesis of Ethyl 4-methyloctanoate via Malonic Ester Synthesis
This protocol is a generalized representation based on published methods.[4][5] Researchers should consult the original literature for precise quantities and safety precautions.
Methodology:
-
Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, in an appropriate solvent (e.g., N,N-dimethylformamide or tetrahydrofuran) to form the corresponding enolate.
-
Alkylation: 1-chloro-2-methylhexane is added to the reaction mixture. The malonate enolate acts as a nucleophile, displacing the chloride to form diethyl 2-methylhexylmalonate.
-
Decarboxylation: The resulting substituted malonic ester is heated in the presence of a salt (e.g., sodium chloride) in a polar aprotic solvent containing water. This process, known as the Krapcho decarboxylation, results in the loss of one of the carboxyl groups and formation of ethyl 4-methyloctanoate.
-
Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography to yield pure ethyl 4-methyloctanoate.
Olfactometer Bioassay for Attractiveness
Olfactometer bioassays are used to quantify the behavioral response of insects to volatile compounds in a controlled laboratory setting.
Methodology:
-
Apparatus: A Y-tube or four-arm olfactometer is used. The apparatus consists of a central chamber where the insect is released and two or more arms through which different air streams are passed.
-
Stimulus Preparation: A known concentration of Oryctalure is applied to a filter paper and placed in one arm of the olfactometer. The other arm(s) contain a solvent control.
-
Experimental Conditions: The bioassay is typically conducted in a darkened room with controlled airflow and temperature.[11] A single red LED may be used for observation, as many insects have reduced sensitivity to red light.[11]
-
Procedure:
-
An individual beetle is introduced into the central chamber.
-
The beetle is allowed a set amount of time (e.g., 10 seconds) to make a choice and move into one of the arms.[11]
-
The choice of the beetle (stimulus or control arm) is recorded. Beetles that do not make a choice within the allotted time are recorded as non-responders.
-
The olfactometer is cleaned thoroughly between trials to avoid cross-contamination.
-
-
Data Analysis: The number of beetles choosing the stimulus arm versus the control arm is analyzed using statistical tests (e.g., chi-squared or binomial test) to determine if the preference for Oryctalure is statistically significant.
Field Trapping Protocol
Field trapping experiments are essential for evaluating the efficacy of Oryctalure under natural conditions.
Methodology:
-
Trap Design: Standardized traps, such as bucket traps with vanes, are commonly used.[2][12] The vanes serve to intercept flying beetles and guide them into the bucket.
-
Lure Preparation: A controlled-release lure containing a specific dose of Oryctalure is used. Commercial lures are widely available.
-
Trap Placement:
-
Traps are typically suspended on poles at a height of approximately 3 meters above the ground.[2]
-
A grid pattern is often employed, with a specified distance between traps (e.g., 20-50 meters).[2] The density of traps can vary depending on the objective (monitoring vs. mass trapping).
-
Control traps (without lure) are included in the experimental design.
-
-
Data Collection: Traps are checked at regular intervals (e.g., weekly), and the number of captured male and female beetles is recorded for each trap.
-
Data Analysis: The trap catch data is analyzed to compare the number of beetles captured in baited versus unbaited traps. Environmental factors such as temperature, wind direction, and rainfall should also be recorded and considered in the analysis.
Conclusion
Oryctalure is a well-characterized semiochemical that plays a vital role in the management of the coconut rhinoceros beetle. This guide has provided a detailed overview of its chemical and physical properties, synthetic methodologies, and biological function. The experimental protocols and graphical representations included herein offer a practical resource for researchers and professionals working with this important pheromone. Further research into the specific olfactory receptors involved in Oryctalure perception and the development of even more effective and sustainable lure technologies will continue to enhance its utility in protecting valuable agricultural resources.
References
- 1. Ethyl 4-Methyloctanoate | 56196-53-3 | Insect Pheromone [benchchem.com]
- 2. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 3. Oryctalure [sitem.herts.ac.uk]
- 4. US20170267625A1 - Method for producing ethyl 4-methyloctanoate - Google Patents [patents.google.com]
- 5. JP6553534B2 - Method for producing ethyl 4-methyloctanoate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. enlivenarchive.org [enlivenarchive.org]
- 8. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. guaminsects.net [guaminsects.net]
- 12. researchgate.net [researchgate.net]
